molecular formula C10H8O4 B120963 3,4-Methylenedioxycinnamic acid CAS No. 38489-76-8

3,4-Methylenedioxycinnamic acid

Cat. No.: B120963
CAS No.: 38489-76-8
M. Wt: 192.17 g/mol
InChI Key: QFQYZMGOKIROEC-DUXPYHPUSA-N
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Description

3,4-Methylenedioxycinnamic acid is an organic compound with the molecular formula C₁₀H₈O₄. It is characterized by the presence of a methylenedioxy group attached to a cinnamic acid backbone. This compound is known for its white crystalline appearance and is insoluble in water but soluble in organic solvents such as alcohols and ketones .

Mechanism of Action

Target of Action

The primary target of 3,4-Methylenedioxycinnamic acid is the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . This enzyme plays a crucial role in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites in plants.

Mode of Action

This compound acts as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . By inhibiting this enzyme, it interferes with the normal function of the phenylpropanoid pathway.

Biochemical Pathways

The phenylpropanoid pathway is a major secondary metabolic pathway in plants that produces a variety of compounds including flavonoids, lignins, and other phenolic compounds. The inhibition of the 4-hydroxycinnamoyl-CoA ligase enzyme by this compound disrupts this pathway, affecting the production of these compounds .

Result of Action

The inhibition of the phenylpropanoid enzyme by this compound leads to an increase in the formation of soluble phenolics, particularly vanillic acid . This can have various effects at the molecular and cellular levels, depending on the specific context and environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate with water and sodium hydroxide in tetrahydrofuran, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4-Methylenedioxycinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,4-Methylenedioxycinnamic acid is unique due to its methylenedioxy group, which imparts specific chemical and biological properties. This structural feature enhances its reactivity in certain reactions and its ability to inhibit specific enzymes .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYZMGOKIROEC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901400
Record name (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream to yellow powder; [Alfa Aesar MSDS]
Record name 3,4-(Methylenedioxy)cinnamic acid
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Vapor Pressure

0.0000248 [mmHg]
Record name 3,4-(Methylenedioxy)cinnamic acid
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CAS No.

38489-76-8, 2373-80-0
Record name 3,4-Methylenedioxycinnamic acid
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Record name trans-3,4-(methylenedioxy)cinnamic acid
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Record name 3,4-METHYLENEDIOXYCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Methylenedioxycinnamic acid exert its phytotoxic effects?

A: this compound (MDCA) exhibits phytotoxicity primarily by disrupting auxin homeostasis in plants. [] It accomplishes this through multiple mechanisms:

  • Conversion to Piperonylic Acid: MDCA is metabolized into piperonylic acid (PA) within the plant. PA acts as an inhibitor of cinnamate-4-hydroxylase (C4H), an enzyme involved in the phenylpropanoid pathway. This inhibition affects the biosynthesis of various metabolites, contributing to the compound's phytotoxic properties. []
  • Interference with Auxin Transport: MDCA disrupts auxin gradients by interfering with auxin efflux, impacting plant growth and development. []
  • Alteration of Auxin Metabolism: MDCA influences auxin biosynthesis, conjugation, and catabolism, further contributing to the disruption of auxin homeostasis. []

Q2: How does this compound impact lignin production in plants?

A: this compound (MDCA) indirectly affects lignin production by inhibiting 4-coumarate:CoA ligase (4CL), a key enzyme in the phenylpropanoid pathway responsible for lignin biosynthesis. [] While MDCA itself doesn't directly increase lignin monomers, its presence can lead to a reduction in lignin content when combined with other allelochemicals like p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8O4, and its molecular weight is 192.17 g/mol.

Q4: What is known about the stability of this compound?

A: While specific stability data for this compound under various conditions is limited in the provided research, we know that it can be synthesized into a stable crystalline solid, 5,6-Carbonyldioxyindole, which is susceptible to hydrolysis back to 5,6-dihydroxyindole. [] Further research is needed to fully elucidate its stability profile under different environmental conditions.

Q5: Are there any known catalytic properties or applications of this compound?

A: Current research primarily focuses on this compound as a substrate or inhibitor in biological systems, particularly concerning its interaction with enzymes like C4H and 4CL. [, ] Its potential as a catalyst in chemical reactions remains largely unexplored.

Q6: Have computational methods been employed to study this compound?

A: Yes, computational studies have been conducted on trans-3,4-(methylenedioxy)cinnamic acid, exploring its energy profile, structure, and spectroscopic properties using quantum chemical calculations. []

Q7: How does the structure of this compound influence its activity?

A: Structural modifications to this compound, particularly the presence or absence of the methylenedioxy group and the double bond at C-7, significantly affect its biological activity, especially its antiparasitic activity. [] Simplified derivatives lacking the double bond at C-7 demonstrated increased antiparasitic activity against Trypanosoma cruzi. [] This suggests that the methylenedioxy group and the double bond play crucial roles in its interaction with biological targets.

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